molecular formula C12H13N3O2 B2447185 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide CAS No. 2034333-82-7

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide

Cat. No. B2447185
CAS RN: 2034333-82-7
M. Wt: 231.255
InChI Key: JUQLURJQGPDECY-UHFFFAOYSA-N
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Description

The compound “N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine ring, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This structure is part of many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves 1,3-dipolar cycloaddition reactions . For instance, the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Similar compounds have been shown to undergo reactions such as 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For similar compounds, properties such as density, boiling point, vapor pressure, and others can be predicted .

Scientific Research Applications

Heterocyclic compounds, such as N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide, are crucial in various scientific research areas, including medicinal chemistry and organic synthesis. These compounds often serve as building blocks for developing new drugs and materials due to their diverse biological activities and chemical properties. The literature reveals extensive studies on heterocyclic compounds, emphasizing their significance in drug development and synthetic chemistry.

Importance in Medicinal Chemistry

Research highlights the pivotal role of heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, in the synthesis of central nervous system (CNS) acting drugs (Saganuwan, 2017). These compounds exhibit a wide range of CNS effects, from depression to convulsion, indicating their potential as lead molecules in developing novel therapeutic agents.

Contributions to Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including pyridine and indazole derivatives, have shown significant utility in organic synthesis, catalysis, and drug applications (Li et al., 2019). These compounds are involved in forming metal complexes, designing catalysts, and synthesizing asymmetric catalysts, highlighting their versatility and importance in advanced chemistry research.

Role in Synthesis of Optical Sensors

Pyrimidine derivatives, a class of heterocyclic compounds, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes in biological and medicinal applications (Jindal & Kaur, 2021).

Potential in Developing Drug-like Candidates

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged heterocycle in drug discovery, exhibiting a broad range of medicinal properties, including anticancer, CNS agents, and anti-inflammatory activities. This underlines the scope for medicinal chemists to exploit this scaffold further in developing potential drug candidates (Cherukupalli et al., 2017).

properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(11-2-1-7-17-11)14-9-4-6-15-10(8-9)3-5-13-15/h1-3,5,7,9H,4,6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQLURJQGPDECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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